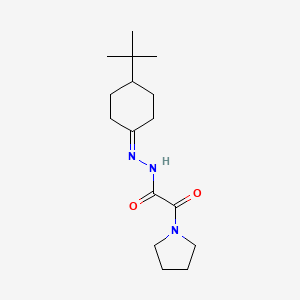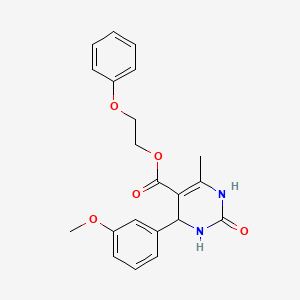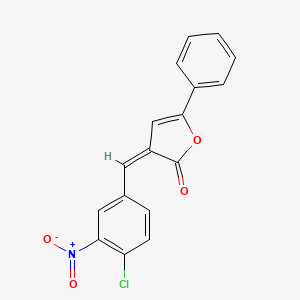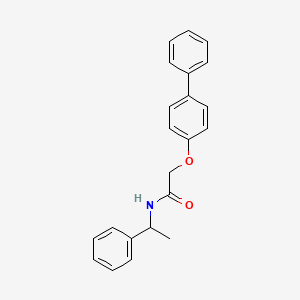
N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide, also known as Boc-ON, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide is not fully understood, but it has been suggested that it acts by inhibiting the activity of histone deacetylases (HDACs). HDACs play a critical role in the regulation of gene expression, and their inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has been reported to inhibit the activity of HDACs in vitro and in vivo, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and proliferation of cancer cells. This compound has also been reported to exhibit anti-inflammatory and anti-oxidant activities, which may contribute to its therapeutic effects. However, the biochemical and physiological effects of this compound in vivo have not been fully elucidated, and further studies are needed to determine its safety and efficacy.
实验室实验的优点和局限性
N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has several advantages for lab experiments, including its ease of synthesis and its potent cytotoxic activity against cancer cells. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity to normal cells. These limitations may hinder its development as a therapeutic agent and require further optimization of its chemical structure.
未来方向
Several future directions for the research on N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide can be identified. Firstly, further studies are needed to elucidate the mechanism of action of this compound and its biochemical and physiological effects in vivo. Secondly, the optimization of its chemical structure may lead to the development of more potent and selective HDAC inhibitors. Finally, the development of novel drug delivery systems may overcome the limitations of this compound's poor solubility and potential toxicity to normal cells, leading to its clinical application as a therapeutic agent.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully elucidate the potential of this compound as a therapeutic agent for cancer and other diseases.
合成方法
N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide can be synthesized using various methods, including the reaction of tert-butylcyclohexanone with hydrazine hydrate, followed by the reaction with pyrrolidine and acetic anhydride. Another method involves the reaction of tert-butylcyclohexanone with hydrazine hydrate, followed by the reaction with pyrrolidine and acetic acid. Both methods have been reported to yield this compound in good yields.
科学研究应用
N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have demonstrated that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
属性
IUPAC Name |
N-[(4-tert-butylcyclohexylidene)amino]-2-oxo-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c1-16(2,3)12-6-8-13(9-7-12)17-18-14(20)15(21)19-10-4-5-11-19/h12H,4-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVBLNAGYPLYCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=NNC(=O)C(=O)N2CCCC2)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5107466.png)
![N-cyclopropyl-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5107473.png)
![6-amino-4-(3-pyridinyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5107485.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5107492.png)
![N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide](/img/structure/B5107503.png)
![1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate](/img/structure/B5107534.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-hydroxyphenyl)-N~2~-methylglycinamide](/img/structure/B5107547.png)

![{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-3-piperidinyl}methanol](/img/structure/B5107553.png)


![2-(4-methoxyphenyl)-4-[(4-methyl-1-piperazinyl)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B5107576.png)
